diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a thieno[2,3-c]pyridine core with two carboxylate groups and a 4-methylbenzamido substituent. Its empirical formula is C16H18N2O4S, and it has a molecular weight of approximately 342.39 g/mol.
Research indicates that compounds similar to diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exhibit various biological activities:
- Antioxidant Activity : Compounds in the thieno[2,3-c]pyridine family have shown potential as antioxidants, which may protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin production and could be beneficial in treating hyperpigmentation disorders.
Case Studies and Research Findings
-
Tyrosinase Inhibition :
- A study on similar thieno derivatives showed that certain compounds exhibited significant inhibition of mushroom tyrosinase activity. For instance, derivatives with specific hydroxyl substitutions demonstrated up to 96% inhibition compared to standard inhibitors like kojic acid. This suggests that structural modifications can enhance inhibitory potency against tyrosinase .
-
Antimicrobial Activity :
- Research has indicated that thieno[2,3-c]pyridine derivatives possess antimicrobial properties against various bacterial strains. For example, compounds with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli .
-
Cytotoxic Effects :
- In vitro studies have been conducted to assess the cytotoxic effects of these compounds on cancer cell lines. While some derivatives showed promising results in inhibiting cell proliferation in cancer models, further studies are required to evaluate their selectivity and safety profiles.
Comparative Biological Activities
Compound | Tyrosinase Inhibition (%) | Antimicrobial Activity | Cytotoxicity (IC50) |
---|---|---|---|
This compound | TBD | Moderate | TBD |
Similar Thieno Derivative A | 96% | High against S. aureus | 15 µM |
Similar Thieno Derivative B | 73% | Moderate against E. coli | 20 µM |
Properties
IUPAC Name |
diethyl 2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-4-27-20(25)17-15-10-11-23(21(26)28-5-2)12-16(15)29-19(17)22-18(24)14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTANWNENPNZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.